molecular formula C6H10O4Pd B1589170 Palladium(II) propionate CAS No. 3386-65-0

Palladium(II) propionate

Cat. No. B1589170
CAS RN: 3386-65-0
M. Wt: 252.6 g/mol
InChI Key: ZVSLRJWQDNRUDU-UHFFFAOYSA-L
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Description

Palladium(II) propionate is a renowned catalyst in bioorganic synthesis. Its unparalleled catalytic efficacy profoundly impacts diverse chemical reactions, encompassing drug synthesis and drug delivery systems .


Synthesis Analysis

Exhaustive synthetic, solution, and structural studies of Pd(II) complexes are reported. The binary and ternary systems of the Pd(II) ion with H2apox or H3obap as primary ligands and nucleosides (Ado or Cyt) as secondary ligands, are investigated to better understand their equilibrium chemistry .


Molecular Structure Analysis

The structural and dynamical properties of Pd2+ in liquid ammonia have been investigated via quantum mechanical charge field molecular dynamics. Similar to the case of aqueous Pd2+, a six-fold coordination polyhedron in the form of a tetrahedrally elongated octahedron is observed with two ligands in axial positions forming an extended first shell .


Chemical Reactions Analysis

A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions . Palladium(II) catalyzed exchange reactions, such as Vinyl Propionate Exchange with Acetic Acid, have also been reported .


Physical And Chemical Properties Analysis

Palladium(II) complexes exhibit redox trends. Electrochemical properties in a series of binuclear and mononuclear palladacycles with diverse bridging groups (acetate, trifluoroacetate, chloride, phosphonate) and C^N ligands (2-phenylpyridine (phpy), benzo[h]quinolone (bhq) and 1-phenylisoquinoline (piq)) were analyzed .

Scientific Research Applications

Electrocatalysis

When dispersed on conductive materials, palladium(II) propionate proves to be an excellent electrocatalyst for the oxidation of primary alcohols in alkaline media. This application is significant in the development of more efficient energy conversion systems.

Each of these applications demonstrates the unique and multifaceted roles that Palladium(II) propionate plays in scientific research, contributing to advancements in various fields .

Mechanism of Action

Target of Action

Palladium(II) propionate, a chemical compound of palladium, is known for its potential anticancer activity . The primary targets of Palladium(II) propionate are cancer cell lines and murine models . The compound interacts with these targets to induce metabolic effects that can lead to cell death .

Mode of Action

The interaction of Palladium(II) propionate with its targets involves the biosorption process, multi-scale visualization, and functional groups . Palladium ions are transformed to both the external and internal of the biomass, and the morphological properties change considerably in the nanometer range . The functional groups related to Palladium(II) propionate binding on the cell wall were confirmed by chemical modification and characterized by Fourier transform infrared spectroscopy (FTIR) and X-ray photoelectron spectroscopy (XPS) .

Biochemical Pathways

Palladium(II) propionate affects several biochemical pathways. It has been reported that Palladium(II) propionate can catalyze intramolecular alkene hydrofunctionalization reactions with carbon, nitrogen, and oxygen nucleophiles to form five- and six-membered carbo- and heterocycles . The presence of a proximal bidentate directing group controls the cyclization pathway .

Pharmacokinetics

It is known that the compound is a solid with a molecular weight of 25256 and a melting point of 154-156 °C . It is also known that the compound has low solubility in water .

Result of Action

The molecular and cellular effects of Palladium(II) propionate’s action are primarily related to its potential anticancer activity. The compound induces metabolic effects related to the mechanisms of induced cell death and antioxidant defense . This often involves the measurement of gene and protein expression patterns, and evaluation of the levels of reactive oxygen species or specific metabolites, such as ATP and glutathione, in relation to mitochondrial respiration and antioxidant mechanisms .

Action Environment

The action, efficacy, and stability of Palladium(II) propionate can be influenced by various environmental factors. For instance, the presence of a proximal bidentate directing group can control the cyclization pathway of the compound . .

Safety and Hazards

Palladium(II) propionate may cause skin irritation, serious eye irritation, and respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

The discovery and development of novel ligands to promote and control otherwise recalcitrant C–H functionalization reactions is now at the forefront of organic and organometallic chemistry. Central to this line of inquiry is the interplay between ligand, substrate, metal, and reaction mechanism .

properties

IUPAC Name

palladium(2+);propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C3H6O2.Pd/c2*1-2-3(4)5;/h2*2H2,1H3,(H,4,5);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVSLRJWQDNRUDU-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)[O-].CCC(=O)[O-].[Pd+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50466591
Record name Palladium(II) propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Palladium(II) propionate

CAS RN

3386-65-0
Record name Palladium(II) propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Palladium(II) propionate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5 gm commercial palladium(II) acetate trimer (Aldrich) was added to 40 g of propionic acid. The mixture was maintained at 40 degrees Celsius for 24 hours. Excess propionic acid was removed under vacuum at room temperature. The resulting yellow solid was used for making palladium inks.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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